2-(4-Aminobenzyl)pyridine
Overview
Description
2-(4-Aminobenzyl)pyridine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It has been found that similar compounds have been used in the synthesis of complexes with palladium (ii), which are known to interact with various biological targets .
Mode of Action
The mode of action of 4-(pyridin-2-ylmethyl)aniline involves its interaction with its targets, leading to various changes. For instance, in the case of palladium (II) complexes, the substitution of the chloride ligands from the Pd (II) metal by thiourea nucleophiles was a two-step reaction . The rate of substitution increased with the presence of an electron-withdrawing substituent and decreased when an electron-donating group was attached to the para position of the phenyl moiety .
Biochemical Pathways
It’s known that palladium (ii) complexes, which can be synthesized using similar compounds, can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
The reversible attachment of a small-molecule drug to a carrier for targeted delivery can improve pharmacokinetics and the therapeutic index .
Result of Action
Similar compounds have been used in the synthesis of palladium (ii) complexes, which have shown potential in cancer therapy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(pyridin-2-ylmethyl)aniline. For instance, a probe based on a similar compound, N,N-bis (pyridin-2-ylmethyl) aniline, was found to work well in environmental samples and was pH-insensitive under near-neutral conditions . Many factors can impact the measurement of environmental samples, such as pH, coexisting ions interference, temperature, etc .
Biochemical Analysis
Biochemical Properties
2-(4-Aminobenzyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interacting with microbial enzymes, leading to the inhibition of microbial growth . The compound’s interaction with enzymes such as pyridine nucleotide coenzymes (NAD and NADP) is crucial for its role in oxidation-reduction reactions, which are essential for energy production and reductive synthesis . These interactions highlight the compound’s potential in modulating biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyridine derivatives, including this compound, can affect the cytotoxic properties of tumor cells by targeting specific cellular pathways . The compound’s impact on gene expression and cellular metabolism is evident from its ability to modulate the activity of enzymes involved in these processes. Additionally, its antimicrobial properties suggest that it can disrupt microbial cell function by interfering with essential cellular mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit microbial enzymes is a key aspect of its antimicrobial activity . Furthermore, its interaction with pyridine nucleotide coenzymes (NAD and NADP) suggests that it can modulate oxidation-reduction reactions, thereby influencing cellular metabolism . These molecular interactions underscore the compound’s potential in regulating biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyridine derivatives can exhibit varying degrees of stability and degradation, which can impact their efficacy in biochemical assays . Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, highlighting the need for careful consideration of temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that varying dosages of pyridine derivatives can lead to different outcomes, including threshold effects and toxic or adverse effects at high doses . It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing potential toxicity. This information is essential for developing safe and effective therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by pyridine nucleotide coenzymes (NAD and NADP) . These coenzymes play a critical role in oxidation-reduction reactions, which are essential for energy production and reductive synthesis. The compound’s interaction with these coenzymes suggests that it can influence metabolic flux and metabolite levels, thereby modulating cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that pyridine derivatives can be transported across cellular membranes and distributed within various cellular compartments . The compound’s localization and accumulation within specific tissues can impact its efficacy and potential side effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-(pyridin-2-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLDQPSPINRRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332670 | |
Record name | 2-(4-Aminobenzyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58498-12-7 | |
Record name | 2-(4-Aminobenzyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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